molecular formula C10H13ClN2O B2469465 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride CAS No. 2567495-52-5

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride

Cat. No.: B2469465
CAS No.: 2567495-52-5
M. Wt: 212.68
InChI Key: PUWZOQFBSAKMPH-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a benzonitrile derivative featuring a 2-(methylamino)ethoxy substituent at the 3-position of the benzene ring, with a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies. Its structure combines the electron-withdrawing nitrile group with a flexible ethoxy-methylamino side chain, which may enhance binding affinity to biological targets such as neurotransmitter receptors .

Synthesis: The compound can be synthesized via deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. For example, 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile is treated with hydrogen chloride in dioxane, followed by solvent evaporation and purification to yield the hydrochloride salt .

Properties

IUPAC Name

3-[2-(methylamino)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWZOQFBSAKMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC(=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride typically involves the reaction of 2-(methylamino)benzonitrile with an appropriate ethoxy reagent under controlled conditions. The reaction is usually catalyzed by a transition metal catalyst such as copper acetate (Cu(OAc)2) and carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs (benzonitrile core, ethoxyamine side chains) and pharmacological relevance. Key examples include:

3-(2-Aminoethoxy)benzonitrile Hydrochloride
  • Structure: Differs by replacing the methylamino group with a primary amine.
  • Synthesis : Similar Boc-deprotection route as the target compound .
  • Applications : Used in synthesizing kinase inhibitors due to its nucleophilic primary amine .
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde Hydrochloride
  • Structure: Features a dimethylaminoethoxy group and a benzaldehyde core instead of benzonitrile.
  • Properties: The aldehyde group enables Schiff base formation, while the dimethylamino group enhances lipophilicity.
  • Applications : Intermediate in antihypertensive drug synthesis .
Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride
  • Structure : Contains a piperidine ring and ester group instead of benzonitrile.
  • Properties : The ester moiety improves membrane permeability, and the piperidine ring may confer CNS activity.
3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile Hydrochloride
  • Structure : Incorporates a pyridinyl-imidazole substituent and tert-butoxyethoxy chain.
  • Pharmacology : Acts as a potent NPY5 receptor antagonist (IC₅₀ = 1.2 nM), reducing food intake in preclinical models .
  • Key Difference : The extended side chain and heterocyclic system enhance receptor selectivity compared to the target compound .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Key Functional Groups Pharmacological Activity Reference
3-[2-(Methylamino)ethoxy]benzonitrile HCl C₁₀H₁₂ClN₂O Benzonitrile, methylaminoethoxy Synthetic intermediate
3-(2-Aminoethoxy)benzonitrile HCl C₉H₁₀ClN₂O Benzonitrile, aminoethoxy Kinase inhibitor precursor
4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde HCl C₁₃H₂₀ClNO₃ Benzaldehyde, dimethylaminoethoxy Antihypertensive intermediate
NPY5 antagonist (tert-butoxyethoxy derivative) C₂₄H₂₇ClN₄O₂ Benzonitrile, pyridinyl-imidazole NPY5 receptor antagonist (IC₅₀ = 1.2 nM)

Key Observations :

  • Receptor Selectivity : Bulky substituents (e.g., tert-butoxyethoxy in the NPY5 antagonist) improve target specificity but may reduce synthetic accessibility .
  • Salt Form : Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Biological Activity

3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16ClN2O Molecular Formula \text{C}_{12}\text{H}_{16}\text{ClN}_{2}\text{O}\quad \text{ Molecular Formula }

This compound features a benzonitrile moiety substituted with a 2-(methylamino)ethoxy group, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The benzonitrile structure allows for potential binding to DNA and proteins, which may inhibit their functions.

Key Mechanisms:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth by disrupting cell wall synthesis or function.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Variations in the substituents on the benzene ring can significantly influence its potency and selectivity.

Substituent Effect on Activity
Methyl groupEnhances lipophilicity, improving membrane penetration.
Ethoxy groupIncreases solubility, enhancing bioavailability.
Chlorine substitutionModulates receptor binding affinity.

Research Findings

Recent studies have highlighted the biological activities of this compound across various models.

Case Studies

  • Antimicrobial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL.
  • Anticancer Efficacy : In vitro assays revealed that the compound induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation.
  • Mechanistic Insights : Further mechanistic studies showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential pathway for its anticancer effects.

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